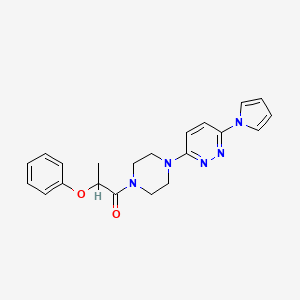
3-(Chloromethyl)-1,3-dimethyl-2-azetidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of azetidinone derivatives, including compounds similar to 3-(Chloromethyl)-1,3-dimethyl-2-azetidinone, has been achieved through various methods. A notable approach includes the efficient cyclodehydrating agents for the one-pot synthesis of chromone-linked azetidin-2-ones, indicating a method that could be adapted for our compound of interest (Prajapati, Mahajan, & Sandhu, 1992). Another synthesis method described involves the reduction of corresponding 4-aryl-3,3-dichloro-2-azetidinones, suggesting a pathway for creating similar chloromethyl azetidinones (Dejaegher, Mangelinckx, & De Kimpe, 2002).
Molecular Structure Analysis
The molecular structure of azetidinones is characterized by their four-membered ring system, which significantly influences their chemical behavior. For instance, the structural characterization of 3-dimethylamino-4-ethoxy-2-oxo-1-phenyl-3-azetidinecarbonitrile, a compound with a similar backbone, reveals a nearly planar azetidinone ring, suggesting potential similarities in the molecular geometry of this compound (Feneaudupont, Declercq, Labille, Janousek, & Viehe, 1993).
Chemical Reactions and Properties
Azetidinones undergo various chemical reactions, highlighting their versatility as synthetic intermediates. For example, the transformation of 3-(chloromethyl)azetidin-2-ones to azetidine-3-carboxylic acid esters via rearrangement when treated with alkoxides reveals the chemical reactivity of the chloromethyl group in such structures (Bartholomew & Stocks, 1991).
Physical Properties Analysis
The physical properties of azetidinones, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. Detailed crystallographic studies on similar compounds provide insights into the solid-state arrangement, which can be pivotal for understanding the physical behavior of this compound.
Chemical Properties Analysis
The chemical properties of azetidinones, including reactivity, stability, and functional group transformations, are crucial for their application in synthesis. The study on the synthesis and biological activities of certain azetidinones as potential antibacterial agents demonstrates the significance of the functional groups attached to the azetidinone core for their chemical behavior and reactivity (Mohite & Bhaskar, 2011).
Aplicaciones Científicas De Investigación
Applications in Medicinal Chemistry
3-(Chloromethyl)-1,3-dimethyl-2-azetidinone, as a structural component, is significant in the realm of medicinal chemistry. It is utilized in the synthesis of various pharmacologically active molecules. For instance, compounds that incorporate moieties such as oxadiazole, azetidinone, and thiazolidinone at the 3 position of indole, including this compound, have been investigated for their cardiovascular activities (Singh, Aggarwal, & Singh, 2014).
Role in Drug Synthesis and Transformations
The molecule is pertinent in the synthesis and transformations of functionalized β-amino acid derivatives, including cyclic β-amino acids which are significant in drug research due to their biological relevance. Metathesis reactions, such as ring-opening, ring-closing, or cross metathesis, are extensively utilized to access either alicyclic β-amino acids or other densely functionalized derivatives of this group of compounds, showcasing the versatility and efficiency of these synthetic routes (Kiss, Kardos, Vass, & Fülöp, 2018).
Propiedades
IUPAC Name |
3-(chloromethyl)-1,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-6(3-7)4-8(2)5(6)9/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUVHEIBYOLAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2168391-80-6 |
Source


|
| Record name | 3-(chloromethyl)-1,3-dimethylazetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2497831.png)
![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)

![4-[2-[2-(Dimethylamino)ethoxy]phenyl]piperazine-1-sulfonyl fluoride](/img/structure/B2497834.png)
![8-{3-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2497835.png)
![methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate](/img/structure/B2497836.png)



![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2497842.png)


